molecular formula C11H17NO2S B1526448 Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate CAS No. 1179258-09-3

Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate

Cat. No. B1526448
CAS RN: 1179258-09-3
M. Wt: 227.33 g/mol
InChI Key: QRRARGMNVPOSKK-UHFFFAOYSA-N
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Description

Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate, commonly referred to as EMPA, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. EMPA is a synthetic compound that is used as a reagent in the synthesis of other compounds and as a catalyst in biochemical and physiological processes. EMPA is a versatile compound that has been used to create new molecules and to study the properties of existing molecules.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives through reactions involving substituted benzaldehydes and DMF·POCl3 complex, leading to the formation of 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters and -7-carbonitriles (Tverdokhlebov et al., 2005).
  • It also plays a role in creating 1,3,4-oxadiazoles, 1,3,4-oxadiazolopyridines, and pyridopyridazines through condensation reactions, showcasing its versatility in the synthesis of complex heterocyclic compounds (Elnagdi et al., 1988).
  • The compound is integral in synthesizing novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating significant α-glucosidase and β-glucosidase inhibition activities, indicating potential for therapeutic applications (Babar et al., 2017).

Biological Activities

  • Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate derivatives have been explored for their antimicrobial activities, as part of the synthesis of thiazoles and their fused derivatives, showcasing in vitro efficacy against bacterial and fungal strains (Wardkhan et al., 2008).
  • Another study focused on synthesizing 2-(4-alkylthiophenoxy)-4-substituted-1,3-thiazoles, revealing potential anti-inflammatory and antimicrobial properties, underlining the compound's significance in developing new therapeutic agents (Karabasanagouda et al., 2008).

Advanced Synthetic Applications

  • The synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction illustrates the compound's role in creating novel heterocyclic compounds with potential pharmacological activities (Nassiri & Milani, 2020).

properties

IUPAC Name

ethyl 2-(5-methyl-4-propan-2-yl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-5-14-10(13)6-9-12-11(7(2)3)8(4)15-9/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRARGMNVPOSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=C(S1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179258-09-3
Record name ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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